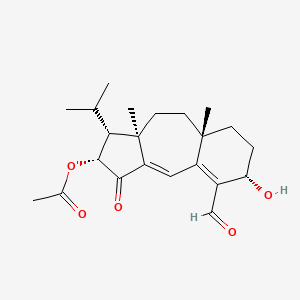

Guanacastepene A

Description

Discovery and Natural Origin

Guanacastepene A was first brought to light through the exploration of unique ecological niches for novel bioactive compounds. rockefeller.edu

This compound is a secondary metabolite produced by an endophytic fungus. researchgate.netscielo.br Its discovery stemmed from the screening of fermentation extracts of an unidentified fungus, designated CR115, which showed activity against antibiotic-resistant bacteria. rockefeller.edunih.gov The compound was extracted from the fungus using hexane (B92381) and then purified through chromatographic techniques. wikipedia.org Subsequently, a family of related compounds, Guanacastepenes B-O, were also isolated from the same fungal source. rsc.orgscispace.com

The endophytic fungus CR115, responsible for producing the guanacastepenes, was isolated from the branches of the tree Daphnopsis americana. scispace.comresearchgate.nettandfonline.com This tree was located in the Guanacaste Conservation Area of Costa Rica, lending the name to this novel family of compounds. rsc.orgimperial.ac.uk The isolation of such a unique compound from an endophyte highlights the vast and largely unexplored chemical diversity within these symbiotic microorganisms. scielo.brtandfonline.com

Structural Classification and Unique Molecular Architecture

The molecular structure of this compound is as remarkable as its biological activity, presenting a significant challenge and allure for synthetic chemists. nih.govresearchgate.net

This compound is classified as a diterpenoid. wikipedia.orgresearchgate.nettandfonline.com This classification is based on its composition of 20 carbon atoms, derived from four isoprene (B109036) units, which is a characteristic feature of this large and diverse class of natural products. rsc.org The broader family of compounds, including the guanacastepenes, are referred to as neodolastane diterpenoids. rsc.orgpsu.edunih.gov

The defining feature of this compound is its unprecedented tricyclic carbon skeleton, which was named the guanacastane skeleton. rsc.orgresearchgate.net This framework consists of a linearly fused 5-7-6 tricarbocyclic ring system. scispace.comnih.govpsu.edu The determination of this complex structure, with its highly oxidized northern segment and a hydrophobic edge, was achieved through X-ray crystallography due to the complexities of its NMR spectra. scispace.comresearchgate.net This unique 5-7-6 ring system is a hallmark of the neodolastane diterpenoids. rsc.orgpsu.eduacs.org

Significance as a Research Target in Natural Product Chemistry

The novel structure and potent biological activity of this compound have rendered it an attractive and formidable target for total synthesis. researchgate.netnih.govcornell.edu Its complex architecture, featuring two all-carbon quaternary stereocenters and a dense array of functional groups, presents a significant synthetic challenge that has captivated the interest of the synthetic chemistry community. nih.govresearchgate.net The pursuit of its synthesis has driven the development of new synthetic strategies and methodologies. conncoll.edumagtech.com.cn Furthermore, the potential of guanacastepenes as a new class of antibacterial agents fuels ongoing research into their synthesis and the exploration of their structure-activity relationships. researchgate.nettandfonline.com

Initial Reports of Biological Activities

This compound was first isolated from an unidentified fungus, designated CR115, which was found living on the branches of the tree Daphnopsis americana in Guanacaste, Costa Rica. wikipedia.orgtandfonline.com Initial investigations revealed that this compound possessed noteworthy antibiotic properties, particularly against drug-resistant bacteria. tandfonline.commdpi.com This discovery positioned it as a potential lead for a new class of antibacterial agents at a time of growing concern over antimicrobial resistance. tandfonline.comresearchgate.net

The compound demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF), two pathogens of major clinical importance. mdpi.comrsc.orgresearchgate.net In disk diffusion assays, a 50 µg paper disk of this compound created zones of growth inhibition measuring 7-10 mm against MRSA and 8 mm against VREF. rsc.orgpsu.edu For comparison, a 30 µg vancomycin (B549263) disk produced a 17 mm inhibition zone against MRSA but was inactive against VREF. rsc.orgpsu.edu The compound also exhibited moderate activity against other microbes, including Escherichia coli and Candida albicans. rsc.orgpsu.edu

However, further biological evaluation tempered the initial enthusiasm for this compound's direct therapeutic potential. rsc.orgpsu.edu Subsequent studies pointed out that its antibacterial activity was moderate and that the compound exhibited hemolytic activity against human red blood cells, likely through a mechanism of nonspecific membrane lysis. rsc.orgpsu.edu These findings diminished its prospects as a systemic antibiotic agent, despite its initial promise against resistant strains. rsc.orgacs.org

| Organism | Activity Type | Observation | Reference |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | 7-10 mm inhibition zone with 50 µg disk | rsc.orgpsu.edu |

| Vancomycin-resistant Enterococcus faecalis (VREF) | Antibacterial | 8 mm inhibition zone with 50 µg disk | rsc.orgpsu.edu |

| Escherichia coli | Antibacterial | Moderate activity reported | rsc.orgpsu.edu |

| Candida albicans | Antifungal | Moderate activity reported | rsc.orgpsu.edu |

| Human Red Blood Cells | Hemolytic Activity | Exhibited hemolytic activity | rsc.orgpsu.edu |

Structural Complexity Driving Synthetic Innovation

The chemical structure of this compound is as compelling as its biological profile. Determined through NMR spectroscopy and X-ray crystallography, the molecule was revealed to be a novel diterpene with a unique tricyclic carbon skeleton. acs.org This framework consists of a fused five-membered, seven-membered, and six-membered ring system, commonly referred to as a [5-7-6] tricyclic core. acs.orgthieme-connect.com This architecture was previously unreported among natural products. thieme-connect.com

The molecule's structural complexity is a significant feature. It possesses a densely functionalized and highly oxidized edge, contrasted by a hydrophobic edge. acs.org Key structural challenges for chemical synthesis include the novel [5-7-6] fused ring system, two quaternary stereocenters at the ring junctions, and a specific arrangement of various oxygen-containing functional groups. thieme-connect.comnih.gov

This intricate and unique structure has rendered this compound an attractive and formidable target for total synthesis. thieme-connect.comconncoll.eduingentaconnect.com For nearly two decades, its complex architecture has fascinated synthetic chemists and spurred significant innovation in the field. researchgate.netnih.gov Numerous research groups have developed and tested novel synthetic strategies and methodologies in their efforts to construct the guanacastepene core and complete the total synthesis of the natural product. nih.govresearchgate.netorganic-chemistry.orgacs.org These synthetic campaigns have served as a platform for inventing and refining chemical reactions, including approaches for building the challenging hydroazulene (fused 5-7 ring) core and for the final annulation of the six-membered ring. conncoll.eduresearchgate.netacs.org The pursuit of this compound and its relatives has thus made a lasting contribution to the toolkit of modern organic chemistry, showcasing how complex natural products can drive scientific discovery. nih.govicmol.es

Structure

2D Structure

3D Structure

Properties

CAS No. |

263357-41-1 |

|---|---|

Molecular Formula |

C22H30O5 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

[(2R,3R,3aR,5aR,8S)-9-formyl-8-hydroxy-3a,5a-dimethyl-1-oxo-3-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-benzo[f]azulen-2-yl] acetate |

InChI |

InChI=1S/C22H30O5/c1-12(2)18-20(27-13(3)24)19(26)16-10-15-14(11-23)17(25)6-7-21(15,4)8-9-22(16,18)5/h10-12,17-18,20,25H,6-9H2,1-5H3/t17-,18-,20+,21-,22-/m0/s1 |

InChI Key |

KCPNSIPCHJTGHJ-MYHSIESUSA-N |

SMILES |

CC(C)C1C(C(=O)C2=CC3=C(C(CCC3(CCC12C)C)O)C=O)OC(=O)C |

Isomeric SMILES |

CC(C)[C@H]1[C@H](C(=O)C2=CC3=C([C@H](CC[C@]3(CC[C@]12C)C)O)C=O)OC(=O)C |

Canonical SMILES |

CC(C)C1C(C(=O)C2=CC3=C(C(CCC3(CCC12C)C)O)C=O)OC(=O)C |

Synonyms |

guanacastepene A |

Origin of Product |

United States |

Biosynthesis of Guanacastepenes

Precursor Pathways

The journey to the complex tricyclic core of the guanacastepenes begins with a universal precursor common to all diterpenoids.

Role of Geranylgeranyl Diphosphate (B83284) (GGPP)

The biosynthesis of guanacastepenes is initiated from geranylgeranyl diphosphate (GGPP), a C20 isoprenoid. rsc.orgmdpi.com GGPP is assembled from two C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through the action of prenyltransferase enzymes. mdpi.comacs.org This linear precursor contains the requisite twenty carbon atoms and the potential for the complex cyclizations that define the guanacastepene skeleton. rsc.orgudel.edu The proposed biogenesis of the guanacastane skeleton involves a series of enzyme-catalyzed ring closures and rearrangements starting from GGPP. rsc.org

Enzymatic Transformations

The conversion of the linear GGPP into the intricate, fused ring system of the guanacastepenes is orchestrated by a series of specialized enzymes. Recent research has begun to shed light on the key players in this enzymatic symphony.

Diterpene Synthases (DTSs) in Cyclization

The crucial first step in forming the characteristic 5-7-6 tricyclic carbon skeleton of the guanacastepenes is catalyzed by a class I diterpene synthase (DTS). rsc.orgresearchgate.net A significant breakthrough in understanding this process came from the identification and characterization of a DTS from the basidiomycete fungus Psathyrella candolleana, named PsaD. acs.orgresearchgate.netnih.gov

Through heterologous expression, researchers have demonstrated that PsaD catalyzes the cyclization of GGPP to form a novel guanacastane-type diterpene, guanacasta-1,3-diene. acs.orgresearchgate.netnih.gov This transformation establishes the core tricyclic structure of the guanacastepene family. The proposed mechanism, typical for class I DTSs, involves the ionization of the diphosphate group from GGPP, generating a geranylgeranyl cation. This cation then undergoes a series of intramolecular cyclizations and rearrangements, guided by the enzyme's active site, to yield the final cyclized product. rsc.org

Cytochrome P450 Monooxygenases in Oxidation

Following the formation of the initial hydrocarbon scaffold, the guanacastane skeleton undergoes a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (P450s). rsc.orgresearchgate.net These enzymes are responsible for introducing hydroxyl groups and other functionalities that contribute to the structural diversity and biological activity of the guanacastepenes.

In the same study that identified PsaD, a corresponding P450, named PsaA, was also characterized. acs.orgresearchgate.netnih.gov It was demonstrated that PsaA is a versatile enzyme capable of catalyzing multiple oxidations of the guanacasta-1,3-diene intermediate. acs.orgresearchgate.netnih.gov This multi-step oxidation process, orchestrated by a single P450 enzyme, ultimately yields guanacastepene U. rsc.orgacs.orgresearchgate.netnih.gov This discovery provides a clear enzymatic link from the linear GGPP precursor to a fully-formed guanacastepene.

| Enzyme | Organism | Substrate | Product | Function |

| PsaD | Psathyrella candolleana | Geranylgeranyl Diphosphate (GGPP) | Guanacasta-1,3-diene | Cyclization |

| PsaA | Psathyrella candolleana | Guanacasta-1,3-diene | Guanacastepene U | Multi-step Oxidation |

Proposed Biogenetic Cascades within the Guanacastepene Family

While the enzymatic route to guanacastepene U is now partially understood, the biosynthesis of the full spectrum of guanacastepene analogues, including the eponymous Guanacastepene A, is thought to involve a series of subsequent modifications. A plausible biogenetic pathway has been proposed, suggesting that simpler guanacastepenes serve as precursors for the more complex members of the family through a cascade of reactions. rsc.org

Michael Additions and Oxidative Modifications

The proposed biogenetic scheme suggests that the initial guanacastane core undergoes further transformations, including Michael additions and additional oxidations, to generate the observed structural diversity. rsc.org For instance, the α,β-unsaturated ketone moiety present in many guanacastepenes is a prime site for Michael additions. rsc.orgpsu.edu

It has been proposed that compounds like guanacastepenes E, F, and G are the result of a direct intramolecular Michael addition of a C15-hydroxyl group onto this enone system. rsc.orgpsu.edu More complex members of the family are thought to arise from further oxidative modifications. For example, the oxidation of the angular methyl group at C15, followed by intermolecular Michael addition of water or other small molecules, could lead to the formation of guanacastepenes such as H, I, J, N, and O. rsc.orgpsu.edu The formation of this compound is believed to involve the oxidation of simpler precursors like guanacastepene B or C. rsc.orgpsu.edu

The following table summarizes some of the proposed transformations in the guanacastepene biosynthetic cascade:

| Precursor Type | Proposed Transformation | Resulting Guanacastepene Skeletons |

| Guanacastane with α,β-unsaturated ketone | Intramolecular Michael addition of C15-OH | Guanacastepenes E, F, G |

| Guanacastane with α,β-unsaturated ketone | Oxidation of C15-angular group followed by intermolecular Michael addition of water/ethanolamine | Guanacastepenes D, H, I, J, N, O |

| Guanacastepenes B and C | Oxidation | This compound |

| Oxidized Isopropyl Group | Intramolecular Cyclization | Guanacastepenes L, M |

| Aldehyde at C19/C20 | Aldol (B89426) reaction with enolate at C1 | Guanacastepene K |

While this proposed cascade provides a logical framework for the diversification of the guanacastepene family, it is important to note that the specific enzymes catalyzing these subsequent transformations have yet to be identified and characterized. Future research in this area will undoubtedly uncover more of the intricate enzymatic machinery responsible for producing the full array of these fascinating natural products.

Intramolecular Cyclizations and Rearrangements

The formation of the characteristic 5-7-6 fused ring system of the guanacastepenes is initiated from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). Recent research has identified two crucial enzymes from the basidiomycete fungus Psathyrella candolleana that catalyze the foundational steps in the biosynthesis of guanacastane diterpenoids. nih.govacs.orgresearchgate.net

A class I diterpene synthase, named PsaD , is responsible for the initial cyclization of GGPP. This enzyme orchestrates a complex cascade of bond formations to produce a new guanacastane-type diterpene, guanacasta-1,3-diene . nih.govacs.orgresearchgate.net Following this pivotal cyclization, a cytochrome P450 monooxygenase, PsaA , catalyzes multiple oxidation reactions on guanacasta-1,3-diene to yield guanacastepene U . nih.govacs.orgresearchgate.net

While the enzymatic steps leading to guanacastepene U have been experimentally verified, the subsequent transformations that give rise to the diverse array of guanacastepene congeners, including this compound, are not yet fully elucidated. However, proposed biosynthetic pathways suggest that a series of intramolecular reactions on a guanacastepene U-like intermediate are responsible for the structural diversification. rsc.org These proposed late-stage modifications include:

Michael Additions: The formation of additional rings, such as the ether linkage in some guanacastepenes, is hypothesized to occur through intramolecular Michael additions. For instance, the hydroxyl group at C15 could attack an α,β-unsaturated ketone moiety within the molecule. rsc.org

Aldol Reactions: The formation of new carbon-carbon bonds to create even more complex polycyclic systems, like the norbornane (B1196662) ring system found in guanacastepene K, is proposed to proceed via intramolecular aldol reactions. rsc.org

Oxidations and Reductions: Further tailoring of the guanacastepene scaffold is likely achieved through the action of additional oxidoreductases, which would modify existing functional groups to produce the final array of guanacastepene structures.

Computational studies have also been employed to investigate the feasibility of certain challenging steps in the synthesis of the guanacastepene core, such as the formation of the seven-membered ring, providing insights that may reflect the logic of the biosynthetic pathway. nih.gov

Genetic and Metabolic Engineering Approaches in Fungi

The identification of the key biosynthetic genes, psaD and psaA, has opened the door to utilizing genetic and metabolic engineering strategies for the production of guanacastepenes in fungal hosts. nih.govacs.orgresearchgate.net While the native producing fungus may be difficult to cultivate or have low yields, transferring the biosynthetic machinery to a well-characterized industrial workhorse like Aspergillus oryzae offers a promising alternative. nih.gov

Several strategies can be envisioned for enhancing the production of this compound and its precursors in a heterologous fungal host:

Heterologous Expression of Biosynthetic Genes: The genes encoding PsaD and PsaA, along with any other necessary tailoring enzymes, can be introduced into a suitable fungal host. The successful expression of the entire pleuromutilin (B8085454) gene cluster from a basidiomycete in the ascomycete A. oryzae demonstrates the feasibility of this cross-phylum expression approach. researchgate.net

Increasing Precursor Supply: The production of diterpenoids is directly dependent on the availability of the precursor GGPP, which is synthesized via the mevalonate (B85504) pathway in fungi. Overexpressing key enzymes in this pathway, such as HMG-CoA reductase, can lead to an increased flux towards GGPP and consequently, higher yields of the desired diterpenoid.

Optimization of Fermentation Conditions: The production of secondary metabolites in fungi is often tightly regulated by environmental factors. Optimizing fermentation parameters such as media composition, temperature, and pH can significantly enhance the production of guanacastepenes.

Pathway-Specific and Global Regulator Engineering: The expression of biosynthetic gene clusters is controlled by a network of transcription factors. Engineering these regulatory elements can be a powerful tool to upregulate the entire biosynthetic pathway and increase product titers.

While the heterologous production of this compound itself has not yet been reported, the foundational enzymatic discoveries have laid a clear roadmap for future research in this area. The combination of identifying the complete biosynthetic gene cluster and applying advanced metabolic engineering techniques holds the potential to unlock a sustainable and efficient supply of this complex and valuable natural product.

Biological Activities and Mechanistic Investigations

Antibacterial Activity Spectrum

Guanacastepene A exhibits notable antibacterial properties, showing activity against both drug-resistant and susceptible bacterial strains. Its effectiveness varies between Gram-positive and Gram-negative bacteria, with research indicating a broad spectrum of activity.

Activity against Drug-Resistant Bacterial Strains (e.g., MRSA, VREF)

This compound has shown significant potential as an agent against challenging drug-resistant bacteria. Fermentation extracts containing the compound were initially identified for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). researchgate.net Subsequent testing of the isolated this compound confirmed its potent activity against these clinically important pathogens. researchgate.netnih.gov

In vitro studies have demonstrated that this compound is active against both MRSA and vancomycin-resistant Enterococcus faecalis (VREF). mdpi.com One study reported inhibition zones of 11 mm and 9 mm at a concentration of 100 µg per paper disk for MRSA and VREF, respectively. researchgate.net This highlights its potential as a new class of antibacterial agent to combat infections caused by these resistant organisms. researchgate.net

| Bacterial Strain | Resistance Profile | Activity of this compound |

|---|---|---|

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Active |

| Enterococcus faecium | Vancomycin-Resistant (VREF) | Active |

| Enterococcus faecalis | Vancomycin-Resistant (VREF) | Active |

Efficacy against Gram-Positive and Gram-Negative Bacteria

This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov However, the extent of its efficacy appears to be greater against Gram-positive organisms. nih.gov The structural differences in the cell envelopes of these two bacterial types may account for the observed variance in susceptibility. nih.govmdpi.com Gram-positive bacteria possess a thick peptidoglycan layer which can be more readily targeted, while Gram-negative bacteria have a protective outer membrane that can act as a barrier to antimicrobial agents. mdpi.com

In a study utilizing an agar (B569324) diffusion assay, this compound showed moderate activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) was determined by a microbroth dilution method against an Escherichia coli imp strain and was found to be 62.5 µg/ml. nih.gov

| Bacterial Type | Species | Zone of Inhibition (mm) at 5 µl of 10-0.078 mg/ml dilution series |

|---|---|---|

| Gram-Positive | Staphylococcus aureus (Methicillin-Resistant) | Hazy zones of 5-7 mm |

| Gram-Positive | Enterococcus faecium (Vancomycin-Resistant) | Hazy zones of 5-7 mm |

| Gram-Negative | Escherichia coli | Hazy zones of 6-7 mm |

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for its potential to inhibit fungal growth.

Activity against Select Fungal Strains (e.g., Candida albicans)

This compound has exhibited moderate antifungal activity against the opportunistic human pathogen Candida albicans. nih.gov In an agar diffusion assay, the compound produced hazy and toxic zones of inhibition against C. albicans. nih.gov

| Fungal Strain | Zone of Inhibition (mm) at 5 µl of 10-0.078 mg/ml dilution series |

|---|---|

| Candida albicans | Hazy and toxic zones of 7-8 mm |

Cellular and Molecular Mechanisms of Action

Research into the mechanism of action of this compound has indicated that its antimicrobial effects are primarily due to the disruption of the physical integrity of the cell.

Cellular Membrane Disruption

The primary mode of bactericidal action for this compound is suggested to be membrane damage. nih.govnih.gov Mechanistic studies performed in an E. coli imp strain indicated that the compound causes disruption of the cellular membrane. nih.govnih.gov This is further supported by observations that this compound also lyses human red blood cells and causes the leakage of intracellular potassium from E. coli imp. nih.govnih.gov The disruption of the cell membrane leads to a loss of essential cellular components and ultimately cell death. nih.gov This mechanism of action, targeting the fundamental structure of the cell membrane, is a promising attribute for an antimicrobial agent, as it may be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways. nih.gov

Effects on Intracellular Ion Homeostasis (e.g., potassium leakage from E. coli)

The integrity of the cell membrane and the maintenance of intracellular ion homeostasis are critical for bacterial survival. The disruption of these processes represents a key mechanism of action for many antimicrobial compounds. One such effect is the induction of potassium (K+) leakage from the bacterial cell. While this compound is known for its antibiotic properties, specific studies detailing its effect on potassium leakage from Escherichia coli are not extensively documented in publicly available research. However, the principle remains a plausible mechanism for its antibacterial activity.

Generally, membrane-active antimicrobials can compromise the bacterial cell membrane's structural integrity. This damage can lead to the formation of pores or a general increase in permeability, causing the uncontrolled efflux of essential intracellular components, including potassium ions. nih.gov The loss of intracellular potassium disrupts the electrochemical gradient across the membrane, which is vital for numerous cellular processes, including nutrient transport, pH homeostasis, and maintaining turgor pressure. This dissipation of the membrane potential can ultimately lead to metabolic arrest and cell death. nih.gov Studies on other compounds have shown a direct correlation between the concentration of the antimicrobial agent and the rate of potassium leakage, establishing this effect as a marker of membrane-disrupting activity. nih.gov Investigating whether this compound induces a similar potassium leakage in bacteria like E. coli would be a critical step in fully elucidating its mechanism of action.

Preliminary Studies on Specific Enzymatic or Receptor Targets (e.g., 11β-HSD1 inhibition by Guanacastepene R)

Identifying specific molecular targets is fundamental to understanding a compound's biological effects and for its development as a therapeutic agent. For the guanacastepene family, the precise enzymatic or receptor targets are still an area of active investigation. The prompt's example of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition by Guanacastepene R illustrates the type of specific molecular interaction that researchers seek to identify.

11β-HSD1 is an enzyme that plays a crucial role in regulating the levels of active glucocorticoids, such as cortisol, within cells. mdpi.com It catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying the glucocorticoid signal in specific tissues like the liver and adipose tissue. mdpi.comnih.gov Overactivity of 11β-HSD1 is linked to metabolic diseases, including type 2 diabetes and obesity, making it a significant therapeutic target. researchgate.netnih.gov Inhibition of this enzyme is a strategy being explored for the treatment of these conditions. nih.govbham.ac.uk While various natural products, such as certain triterpenoids, have been shown to be potent inhibitors of 11β-HSD1, specific data confirming Guanacastepene R or other guanacastepenes as inhibitors of this particular enzyme are not yet widely reported. mdpi.com The identification of a specific and potent interaction between a guanacastepene and a key enzyme or receptor would be a significant breakthrough, paving the way for targeted therapeutic applications.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies involve synthesizing and testing a series of related compounds (congeners or analogues) to identify the key chemical features—known as pharmacophores—responsible for the desired biological effect.

Evaluation of this compound and Congeners

The complex and unique tricyclic structure of this compound presents numerous opportunities for chemical modification to probe its SAR. benthamdirect.comnih.gov While extensive synthetic efforts have been directed at constructing the core skeleton of this compound, comprehensive SAR studies evaluating a wide range of its congeners are still emerging. nih.govnih.gov

An SAR study on this compound would involve modifying specific functional groups and structural elements of the molecule and assessing how these changes impact its antibacterial activity. Key areas for modification could include the ester group at C13, the hydroxyl group at C5, and the various stereocenters within the fused ring system. By comparing the antimicrobial potency of these modified analogues against that of the parent this compound, researchers can deduce which parts of the molecule are essential for activity, which can be altered to enhance potency or selectivity, and which are detrimental to its function.

The following table illustrates a hypothetical SAR study for this compound, demonstrating how structural modifications could potentially influence its minimum inhibitory concentration (MIC), a measure of antibacterial potency.

| Compound | Modification from this compound (Structure R-groups) | Hypothetical MIC (µg/mL) | Inferred Importance of Functional Group |

|---|---|---|---|

| This compound | R1 = -OAc (acetyl), R2 = -OH (hydroxyl) | 1.0 | Baseline Activity |

| Analogue 1 | R1 = -OH (hydrolysis of ester) | 8.0 | Acetate (B1210297) ester at R1 is important for potency. |

| Analogue 2 | R1 = -H (deacetoxylation) | >32.0 | Oxygenation at R1 is critical for activity. |

| Analogue 3 | R2 = -H (dehydroxylation) | 4.0 | Hydroxyl group at R2 contributes to potency. |

| Analogue 4 | R2 = -OMe (methylation of hydroxyl) | 16.0 | A free hydroxyl at R2 is preferred over a methoxy (B1213986) ether. |

Computational Modeling for Binding Prediction (Molecular Docking, Molecular Dynamics Simulations)

Computational modeling provides powerful tools for predicting and analyzing how a molecule like this compound might interact with its biological target at an atomic level. These in silico techniques can guide SAR studies and help explain experimental results.

Molecular Docking is a computational method used to predict the preferred orientation of a ligand (e.g., this compound) when bound to a specific receptor or enzyme. nih.govnih.gov The process involves generating a three-dimensional model of the target protein and then computationally placing the this compound molecule into the active or binding site in various possible conformations. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy pose representing the most likely binding mode. mdpi.com This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and specific amino acid residues in the target.

Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of the ligand-receptor complex over time. chemmethod.commdpi.com Starting from a docked pose, an MD simulation calculates the forces between atoms and their resulting motions, providing a dynamic view of the binding stability. nih.govresearchgate.net These simulations can confirm whether a predicted binding pose is stable, identify conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of the binding free energy.

In Silico Guided Design for Activity Modulation

In silico guided design integrates computational modeling with synthetic chemistry to rationally design new molecules with improved properties. nih.govrsc.org The insights gained from SAR studies and computational predictions (as described above) are used to propose novel modifications to the lead compound, in this case, this compound.

The process typically follows a cycle:

Modeling: A computational model of this compound bound to its target is established.

Hypothesis Generation: Based on the model, chemists and computational scientists hypothesize that adding or modifying a specific functional group could enhance a key interaction (e.g., add a hydrogen bond donor to interact with a specific residue) or improve drug-like properties. rsc.org

Virtual Screening: New, hypothetical this compound analogues are designed in silico and computationally docked to the target. Their predicted binding affinities and other properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) are evaluated. mdpi.com

Synthesis and Testing: Only the most promising candidates from the virtual screen are synthesized in the laboratory and tested for their actual biological activity.

This approach streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving significant time and resources compared to traditional trial-and-error methods. nih.gov For this compound, this strategy could be employed to modulate its activity, improve its selectivity, or enhance its pharmacokinetic profile.

Advanced Research Perspectives and Future Directions

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthesis of the guanacastane family of diterpenoids, including Guanacastepene A, has long been a subject of speculation. nih.gov While a biogenetic pathway has been proposed, suggesting that this compound arises from the oxidation of simpler precursors like Guanacastepene B and C, the specific enzymatic machinery has remained largely uncharacterized. rsc.orgpsu.edu this compound was first isolated from an unidentified endophytic fungus, CR115, found on the Daphnopsis americana tree in Costa Rica, a factor that complicates the study of its natural production. researchgate.netmdpi.comwikipedia.org

Recent breakthroughs in related compounds have paved the way for a more complete understanding. In 2023, two critical enzymes were identified in the biosynthesis of guanacastane diterpenoids in the fungus Psathyrella candolleana. nih.gov These studies revealed that a class I diterpene synthase, PsaD, catalyzes the initial cyclization of geranylgeranyl diphosphate (B83284) to form the foundational guanacastane skeleton. nih.gov Subsequently, a cytochrome P450 monooxygenase, PsaA, performs multiple oxidative steps to yield more complex analogues like Guanacastepene U. nih.gov

Future research should focus on applying these findings to this compound. Key research objectives include:

Genome Mining: Identifying the biosynthetic gene cluster (BGC) responsible for this compound production in the original endophytic fungus or related species.

Heterologous Expression: Expressing the identified BGC in a model host organism, such as Aspergillus oryzae, to confirm gene function and elucidate the complete step-by-step pathway. mdpi.com

Enzymatic Characterization: Isolating and characterizing the specific oxidoreductases and other enzymes that tailor the guanacastane core to produce the precise oxidation pattern of this compound.

Development of Novel Synthetic Methodologies for Complex Natural Products

The molecular architecture of this compound, characterized by a fused 5-7-6 tricyclic ring system and stereochemically dense regions, presents a formidable challenge for synthetic chemists. conncoll.edunih.gov This complexity has made it an ideal platform for developing and testing innovative synthetic strategies. While the first total synthesis of racemic this compound was a landmark achievement, the pursuit of more efficient and enantioselective routes continues to drive methodological innovation. clockss.orgresearchgate.net

The construction of the central seven-membered ring has been a primary obstacle, as many reliable methods for forming six-membered rings are ineffective in this context. nih.govthieme-connect.com This has led to the exploration of a variety of advanced synthetic methods.

| Synthetic Strategy | Key Reaction Type | Research Group/Reference |

| Reductive Cyclization | Reductive cyclization of an iodoketone. | Danishefsky thieme-connect.com |

| Tandem Ring-Closing Metathesis | Anodic oxidation followed by ring-closing metathesis. | Trauner thieme-connect.com |

| 7-Endo Heck Cyclization | An uncommon intramolecular Heck reaction to form the B-ring. | Overman nih.govorganic-chemistry.org |

| Allenic Pauson-Khand Reaction | A rhodium(I)-catalyzed allenic cyclocarbonylation. | Brummond acs.orgpitt.edu |

| Asymmetric Catalysis | Sequential Pd-catalyzed reactions to set quaternary stereocenters. | Trost nih.gov |

Future work in this area should aim to develop more convergent and scalable synthetic routes. This would not only provide access to larger quantities of this compound for biological studies but also facilitate the creation of diverse analogues for structure-activity relationship profiling. researchgate.net The development of catalytic enantioselective methods remains a high priority, allowing for the efficient synthesis of specific enantiomers, which is crucial as different enantiomers can have vastly different biological activities. clockss.org

Comprehensive Structure-Activity Relationship Profiling

Initial studies of this compound revealed promising antibacterial activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF). rsc.orgresearchgate.net However, this initial enthusiasm was tempered by subsequent findings that the compound also exhibits hemolytic activity against human red blood cells, suggesting a mode of action involving non-specific membrane damage. rsc.orgpsu.educore.ac.uk

To date, comprehensive structure-activity relationship (SAR) studies have not been thoroughly conducted. rsc.orgpsu.edu Such studies are critical to determine which structural features are responsible for the desired antibacterial effects versus the undesirable cytotoxic effects. The synthesis of various analogues is the key to enabling these systematic SAR investigations. researchgate.netdtic.mil

Future research should focus on:

Systematic Analogue Synthesis: Creating a library of analogues with modifications at key positions, such as the C13 hydroxyl group, the C5 formyl group, and the functionalities on the six-membered C-ring.

Differential Biological Screening: Testing these analogues in parallel assays for antibacterial activity and cytotoxicity (e.g., hemolysis) to identify compounds with an improved therapeutic index.

Core Structure Evaluation: Determining if the tricyclic core itself is inherently cytotoxic or if specific functional groups can be modulated to achieve selective antibacterial activity.

Investigation of Molecular Targets and Pathways

However, the precise molecular interactions that lead to membrane disruption are not fully understood. It is unknown whether this compound acts by a detergent-like effect, forms specific pores or ion channels, or interacts with membrane-bound proteins to alter membrane integrity. ethz.ch While initial reports highlighted its effect on MRSA and VREF, a specific molecular target, such as penicillin-binding proteins or other enzymes involved in cell wall synthesis, has not been identified. rsc.orgresearchgate.net

Future investigations should aim to:

Biophysical Studies: Employ techniques like differential scanning calorimetry, solid-state NMR, and model lipid monolayer/bilayer experiments to characterize the interaction of this compound with lipid membranes.

Target Identification: Utilize chemoproteomics and other target identification strategies with simplified, less toxic analogues to search for specific protein binding partners that might have been missed due to the compound's overwhelming membrane effects.

Mechanism of Resistance: Investigate potential mechanisms by which bacteria could develop resistance, which could provide clues about the compound's mode of action.

Exploration of Analogues with Modulated Biological Profiles

The challenges associated with the biological profile of this compound—moderate antibacterial potency coupled with significant cytotoxicity—underscore the need for the exploration of structural analogues. rsc.orgpsu.educore.ac.uk The goal of such exploration is to decouple the desired antibacterial activity from the unwanted hemolytic effects, potentially leading to a therapeutically viable compound. researchgate.netdtic.mil

The total syntheses of other naturally occurring guanacastepenes, such as Guanacastepene C, E, and N, represent an initial step in exploring this chemical space. nih.gov Synthetic chemists have also developed routes that could be adapted to produce a wide range of non-natural analogues. acs.orgcaltech.edu

Key strategies for future exploration include:

Simplification of the Core: Synthesizing analogues with simplified ring systems or fewer functional groups to identify the minimal pharmacophore required for antibacterial activity.

Modification of Key Functional Groups: Altering or removing the groups suspected of contributing to cytotoxicity, such as the reactive aldehyde or the specific oxidation pattern.

Prodrug Approaches: Designing prodrugs that release the active compound only at the site of infection, potentially reducing systemic toxicity.

By systematically modifying the this compound structure, it may be possible to develop new compounds with a more favorable biological profile, reigniting interest in this class of molecules for antibiotic development.

Biotechnological Production and Strain Optimization

The original source of this compound was an unidentified endophytic fungus, which presents a significant bottleneck for sustainable production. researchgate.netmdpi.com Relying on the isolation from a wild, and possibly uncultivable, fungal strain is not feasible for large-scale production. Biotechnological approaches offer a promising alternative.

The recent identification of the biosynthetic gene cluster for guanacastane diterpenoids in other fungi provides a clear roadmap for the biotechnological production of this compound. nih.gov

The necessary future steps are:

Identification of the this compound Gene Cluster: Using genome sequencing and bioinformatic analysis of the original CR115 fungus (if it can be cultured) or related species to find the specific BGC.

Heterologous Expression: Transferring the identified gene cluster into a well-characterized industrial fermentation host, such as Saccharomyces cerevisiae or Aspergillus oryzae. mdpi.com

Metabolic Engineering and Strain Optimization: Once production in a heterologous host is established, efforts can be directed toward optimizing the yield. This involves upregulating the expression of the biosynthetic genes, engineering the host's metabolism to increase the supply of the precursor geranylgeranyl diphosphate, and optimizing fermentation conditions (e.g., medium composition, temperature, aeration). google.com

In Situ Product Recovery: Developing methods for extracting this compound from the fermentation broth during the process to avoid product degradation or feedback inhibition, potentially using a two-phase fermentation system with a water-immiscible organic solvent. google.com

Successful implementation of these biotechnological strategies would provide a reliable and scalable source of this compound and its analogues, which is essential for advancing all other areas of research described.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Guanacastepene A in laboratory settings, and what methodological strategies are employed to overcome them?

- Answer : Synthesis of this compound involves addressing its complex polycyclic diterpene scaffold. Key strategies include:

- Retrosynthetic analysis to identify feasible bond disconnections.

- Use of protecting groups to manage reactive functional groups during stepwise assembly.

- Validation via spectroscopic techniques (e.g., NMR, HRMS) and comparison with literature data for intermediate compounds .

- Challenges such as low yields in cyclization steps are mitigated by optimizing reaction conditions (e.g., temperature, catalysts).

Q. What spectroscopic techniques are critical for characterizing this compound’s complex structure, and how are they integrated?

- Answer : A combination of techniques ensures structural elucidation:

- NMR spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to map carbon-hydrogen connectivity.

- X-ray crystallography for absolute configuration determination.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Integration requires cross-verifying spectral data with synthetic intermediates and published analogs .

Q. How is the absolute configuration of this compound determined, and what experimental validations are required?

- Answer :

- X-ray crystallography provides definitive proof of stereochemistry.

- Circular dichroism (CD) spectroscopy compares experimental spectra with computationally predicted curves for enantiomers.

- Validation involves synthesizing derivatives or analogs to confirm consistency in stereochemical assignments .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activity data of this compound across different studies?

- Answer : Contradictions often arise from variations in:

- Assay conditions (e.g., cell lines, concentration ranges).

- Compound purity (e.g., presence of co-isolated impurities in natural extracts).

- Methodological steps to address discrepancies:

Systematic literature review to identify variables influencing activity .

Comparative replication of assays under standardized protocols .

Statistical meta-analysis to quantify variability and identify trends .

Q. What computational approaches are used to model this compound’s interaction with biological targets, and how do they inform experimental design?

- Answer :

- Molecular docking predicts binding modes to enzymes (e.g., bacterial targets).

- Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time.

- Structure-activity relationship (SAR) modeling guides synthetic modification to enhance potency.

- Computational results prioritize in vitro targets for validation, reducing trial-and-error experimentation .

Q. What strategies are employed to investigate the ecological role of this compound in its native fungal species, considering methodological limitations?

- Answer :

- Metabolomic profiling to correlate this compound production with fungal life-cycle stages.

- Gene knockout studies (e.g., CRISPR-Cas9) to disrupt biosynthetic genes and observe phenotypic changes.

- Co-culture experiments to test antifungal/antibacterial roles in microbial competition.

- Limitations like low natural abundance are addressed by heterologous expression in model fungi .

Methodological Frameworks

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Answer :

- Detailed methods sections : Include reaction stoichiometry, purification steps, and instrument parameters .

- Supplementary data : Provide raw spectra, chromatograms, and crystallographic files.

- Negative controls : Report failed synthetic routes or inactive analogs to guide future work .

Q. What criteria define a rigorous research question for studying this compound’s mechanism of action?

- Answer : Apply the FINER framework :

- Feasible : Ensure access to sufficient compound quantities.

- Novel : Address gaps in understanding its bacterial target selectivity.

- Ethical : Follow biosafety protocols for antimicrobial assays.

- Relevant : Align with broader goals of antibiotic discovery .

Data Presentation Guidelines

| Data Type | Reporting Standard | Reference |

|---|---|---|

| Synthetic yields | Report isolated yields and purity (HPLC/% purity) for all steps. | |

| Biological activity | Include IC50/EC50 values, positive/negative controls, and assay replicates. | |

| Spectral data | Deposit raw NMR/Fourier files in public repositories (e.g., Zenodo) for verification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.